Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Description

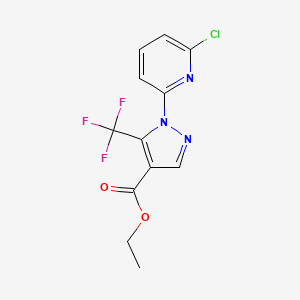

Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (hereafter referred to as Compound A) is a heterocyclic ester featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a 6-chloropyridin-2-yl moiety at position 1. The ethyl carboxylate group at position 4 enhances its reactivity, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)7-6-17-19(10(7)12(14,15)16)9-5-3-4-8(13)18-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUSNFDWRQCFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with ethyl 2,2,2-trifluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the pyrazole ring and introducing the trifluoromethyl group at the 5-position. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. A study demonstrated that treatment with sodium hydroxide (0.1–0.5 M) in aqueous ethanol at 50–80°C cleaves the ester moiety, yielding the corresponding carboxylic acid (Figure 1A) . Acidic hydrolysis (HCl, H₂SO₄) also proceeds but with lower efficiency due to competing side reactions involving the pyridine ring .

Key conditions :

-

Base : NaOH/KOH (0.1–0.5 M)

-

Solvent : Ethanol/water (1:1–3:1 v/v)

-

Temperature : 50–80°C

Nucleophilic Substitution

The 6-chloropyridin-2-yl group participates in nucleophilic aromatic substitution. In one protocol, reaction with sodium methoxide in DMF at 120°C replaces the chlorine atom with a methoxy group (Figure 1B) . Similarly, amines such as methylamine react under catalytic Cu(I) conditions to form N-substituted derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOCH₃ | DMF, 120°C, 8 h | Methoxy-substituted pyridine derivative | 68% |

| CH₃NH₂, CuI | EtOH, reflux, 12 h | N-Methylamino-substituted derivative | 55% |

Cyclization and Heterocycle Formation

The trifluoromethylpyrazole core serves as a precursor for fused heterocycles. Treatment with hydrazine hydrate in ethanol induces cyclization to form pyrazolo[3,4-d]pyridazine derivatives (Figure 1C). This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyrazole ring toward nucleophilic attack.

Optimized protocol :

-

Reagent : Hydrazine hydrate (2.5 equiv)

-

Solvent : Ethanol, reflux

-

Time : 6–10 h

-

Yield : 80–85%

Esterification and Transesterification

The ethyl ester undergoes transesterification with higher alcohols (e.g., benzyl alcohol) under acid catalysis. For example, using p-toluenesulfonic acid (PTSA) in toluene at 110°C converts the ethyl ester to a benzyl ester with 78% yield . This reactivity is critical for modifying solubility and bioavailability in pharmaceutical applications .

Cross-Coupling Reactions

The chloropyridine moiety enables Suzuki-Miyaura couplings with aryl boronic acids. A palladium-catalyzed reaction with phenylboronic acid in dioxane/water (3:1) at 90°C replaces chlorine with an aryl group (Figure 1D) .

Representative example :

Oxidation and Reduction

-

Oxidation : The pyridine ring resists oxidation, but the pyrazole’s C-H bonds are oxidized by KMnO₄ in acidic media to form pyrazolone derivatives.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, though this is rarely utilized due to over-reduction risks.

Functionalization at the Trifluoromethyl Group

While the CF₃ group is typically inert, fluorinated analogs can be synthesized via halogen exchange. Reaction with KF in DMF at 150°C replaces chlorine on the pyridine ring with fluorine, yielding a difluoromethyl variant (50–60% yield) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions starting from appropriate precursors. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure of the synthesized compound.

Synthesis Steps:

- Preparation of Starting Materials : Appropriate pyridine and pyrazole derivatives are selected.

- Reaction Conditions : The reaction is conducted under controlled temperatures to ensure optimal yields.

- Purification : The product is purified using techniques like column chromatography.

Preliminary studies indicate that ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of inflammatory mediators such as prostaglandins.

Potential Mechanisms of Action:

- Inhibition of COX Enzymes : Similar pyrazole derivatives have demonstrated efficacy in reducing inflammation by inhibiting COX activity.

- Interaction with Biological Membranes : The trifluoromethyl group enhances lipophilicity, potentially influencing membrane interactions.

Applications in Medicinal Chemistry

The compound's structural features suggest several applications in drug development:

- Anti-inflammatory Agents : Given its potential to inhibit COX enzymes, it may serve as a lead compound for developing new anti-inflammatory drugs.

- Antifungal Activity : Related compounds have shown moderate antifungal properties against pathogens like Gibberella zeae and Fusarium oxysporum, indicating that ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate could also be explored for similar activities .

Agrochemical Applications

The compound's ability to interact with various biological targets makes it a candidate for agrochemical applications, particularly as:

- Fungicides : Its structural analogs have demonstrated efficacy against phytopathogenic fungi, suggesting that this compound could be developed into effective agricultural fungicides.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₁₃H₁₀ClF₃N₃O₂

- Molecular Weight : 344.69 g/mol (calculated from ).

- Synthetic Utility : Compound A is frequently hydrolyzed to its carboxylic acid derivative (MS m/z 292 [M+H]) for further functionalization, as demonstrated in its conversion to carboxamide derivatives (e.g., cpd 44 in ).

Comparison with Structurally Similar Compounds

This section compares Compound A with five analogs, focusing on substituent variations, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Substituent Effects on Reactivity and Stability

Chlorine vs. Trifluoromethyl on Pyridine :

- The 6-chloro substituent in Compound A enhances electron-withdrawing effects, facilitating nucleophilic displacement reactions (e.g., amidation in ).

- In contrast, the 5-trifluoromethyl-pyridin-2-yl analog (Table 1, row 5) exhibits higher steric hindrance and reduced synthetic accessibility, leading to its discontinuation.

- Methyl Substitution: The 3-methyl-6-chloropyridin-2-yl variant (Table 1, row 3) shows increased lipophilicity (MW 358.71 vs. 344.69) and altered reactivity, as seen in its use with 3-chlorobenzophenone.

Hydrolysis and Functionalization

Carboxylate to Carboxylic Acid :

Compound A undergoes efficient hydrolysis with LiOH/THF/H₂O (99% yield), similar to its pyrazin-2-yl analog (Table 1, row 4). The resulting carboxylic acids are critical for forming amide bonds in active ingredients.Biological Relevance : Trifluoromethyl groups improve metabolic stability and binding affinity to target enzymes in pesticides. However, excessive fluorination (e.g., dual CF₃ groups in Table 1, row 2) may reduce solubility, limiting in vivo efficacy.

Biological Activity

Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C12H10ClF3N2O2

- Molecular Weight : 308.67 g/mol

- CAS Number : 118288-08-7

Antitumor Activity

Research indicates that pyrazole derivatives, including ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, exhibit potent antitumor effects. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which are critical mediators in inflammatory diseases . The structure-activity relationship (SAR) of similar compounds suggests that modifications to the pyrazole ring enhance these effects.

Antimicrobial Activity

Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also shown promising antimicrobial activity against various bacterial strains, including E. coli and S. aureus. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in tumor growth and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : By modulating cytokine release, it reduces inflammation and tissue damage.

Research Findings and Case Studies

Applications in Drug Development

The unique structure of ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate makes it a valuable intermediate in the synthesis of new pharmaceuticals targeting:

- Cancer therapies : Targeting specific oncogenic pathways.

- Anti-inflammatory drugs : Developing treatments for chronic inflammatory diseases.

- Antimicrobial agents : Addressing antibiotic resistance through novel mechanisms.

Q & A

Q. Basic

- Storage : Keep in a dry, dark environment at 2–8°C to prevent ester hydrolysis .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential respiratory irritation .

- First aid : In case of exposure, wash with water and consult a physician immediately .

What computational methods support the structural analysis and interaction studies of this compound?

Q. Advanced

- Crystallography : SHELX programs (SHELXL, SHELXS) refine crystal structures, particularly for verifying the 6-chloropyridin-2-yl orientation .

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to TRPC3 channels or PDE4 .

- DFT calculations : Assess electronic effects of the trifluoromethyl group on pyrazole ring reactivity .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The -CF3 group increases logP values, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, as shown in microsomal stability studies .

- Electron-withdrawing effects : Stabilizes the pyrazole ring, confirmed by <sup>13</sup>C NMR shifts (e.g., δ 120–125 ppm for CF3-adjacent carbons) .

What methodologies validate the compound’s purity for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.